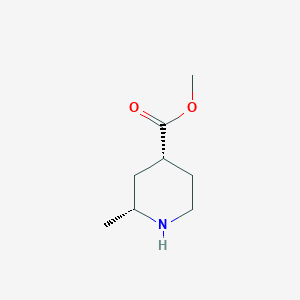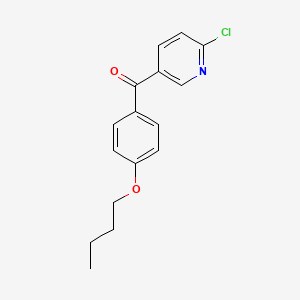
4-(4-Heptyloxybenzoyl)-2-methylpyridine
Descripción general
Descripción
4-(4-Heptyloxybenzoyl)-2-methylpyridine, also known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, drug discovery, and biochemistry. HMBP is a pyridine-based compound that has a heptyloxybenzoyl group attached to its structure, making it a unique and valuable compound for research purposes. In
Aplicaciones Científicas De Investigación
Supramolecular Association and Crystal Structures
Research on compounds similar to 4-(4-Heptyloxybenzoyl)-2-methylpyridine has revealed significant insights into their supramolecular associations and crystal structures. For example, the study by Khalib et al. (2014) explored hydrogen-bonded supramolecular associations in various organic acid-base salts, which are structurally related to 4-(4-Heptyloxybenzoyl)-2-methylpyridine. They found these compounds to form complex 1D-3D frameworks due to various non-covalent interactions (Khalib et al., 2014).
Synthesis and Structural Studies
The synthesis and structural study of compounds related to 4-(4-Heptyloxybenzoyl)-2-methylpyridine are of great interest. Hayvalı et al. (2003) discussed the synthesis of new benzo-15-crown-5 ethers with salicylic Schiff base substitutions and their complexes, which shares a similar backbone to 4-(4-Heptyloxybenzoyl)-2-methylpyridine (Hayvalı et al., 2003).
Electroluminescent Properties and Metal Complexes
Research has also been conducted on the electroluminescent properties of compounds structurally akin to 4-(4-Heptyloxybenzoyl)-2-methylpyridine. Ionkin et al. (2005) synthesized a series of mono-cyclometalated Pt(II) complexes with components similar to 4-(4-Heptyloxybenzoyl)-2-methylpyridine, demonstrating the potential of these compounds in optoelectronic applications (Ionkin et al., 2005).
Corrosion Inhibition
Furthermore, the potential use of related compounds in corrosion inhibition was investigated by Mert et al. (2014). They explored the effects of 2-amino-4-methylpyridine on mild steel corrosion, indicating the relevance of similar compounds in industrial applications (Mert et al., 2014).
Propiedades
IUPAC Name |
(4-heptoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-19-10-8-17(9-11-19)20(22)18-12-13-21-16(2)15-18/h8-13,15H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFJZAYDHXCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)










